Physicochemical properties of (4-Bromoquinolin-3-yl)boronic acid
Physicochemical properties of (4-Bromoquinolin-3-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromoquinolin-3-yl)boronic acid
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Boronic acids, particularly those integrated into heterocyclic scaffolds, have emerged as exceptionally versatile intermediates.[1][2] The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. When functionalized with a boronic acid group, it becomes a powerful tool for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][3]
This technical guide provides a comprehensive examination of (4-Bromoquinolin-3-yl)boronic acid, a compound of significant interest for researchers in drug development and organic synthesis. Our objective is to move beyond a simple datasheet by providing a deep, mechanistic understanding of its core properties. We will explore not only what its properties are but why they manifest, grounding our discussion in the principles of physical organic chemistry and providing actionable, field-proven protocols for its characterization. This document is designed to empower researchers, scientists, and drug development professionals to effectively utilize this valuable chemical entity in their work.
Molecular and Physicochemical Profile
(4-Bromoquinolin-3-yl)boronic acid is a bifunctional organic compound featuring a quinoline heterocyclic system substituted with both a bromine atom and a boronic acid moiety. This specific arrangement of functional groups dictates its reactivity, stability, and utility.
Caption: Chemical Structure of (4-Bromoquinolin-3-yl)boronic acid.
Core Properties
A summary of the fundamental physicochemical properties is presented below. It is important to note that while some data are derived from supplier information, specific experimental values for properties like pKa and solubility are not extensively published and are therefore discussed based on established chemical principles and data from analogous compounds.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₇BBrNO₂ | Elemental Composition[4] |
| Molecular Weight | 251.87 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or light yellow solid. | General observation for aryl boronic acids[3] |
| Melting Point | Data not widely published; aryl boronic acids typically have high melting points (>200 °C). | Comparative Analysis |
| CAS Number | 871333-33-0 | Chemical Abstract Service[4] |
Acidity (pKa)
The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the acceptance of a hydroxide ion to form a tetracoordinate boronate species.[5] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.
For most aryl boronic acids, pKa values typically range from 8 to 10.[5][6] The precise pKa of (4-Bromoquinolin-3-yl)boronic acid is influenced by the electronic effects of the bromoquinoline ring. The electronegative nitrogen atom and the bromine atom exert an electron-withdrawing effect, which generally decreases the pKa (increases acidity) compared to simple phenylboronic acid.[5][7] This enhanced acidity is crucial for its reactivity in biological systems and in certain chemical transformations that proceed via the boronate form.[8]
Caption: Lewis acidity equilibrium of a boronic acid.
Solubility and Stability
Solubility: Like many aryl boronic acids, (4-Bromoquinolin-3-yl)boronic acid is expected to have low solubility in water and non-polar organic solvents. It typically exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.
Stability & Storage: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9][10] This process can complicate characterization, particularly by NMR, as it may result in complex spectra.[9] Furthermore, the carbon-boron bond can be susceptible to oxidation, particularly at physiological pH.[11] For long-term integrity, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach combining NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography provides a comprehensive characterization.
Caption: Logical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12] For boronic acids, ¹H, ¹³C, and ¹¹B NMR experiments are all informative.
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region (typically 7.0-9.0 ppm) will show a set of signals corresponding to the six protons on the quinoline ring system.[12] The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.[9]
-
¹³C NMR: Reveals the number of unique carbon atoms. Nine distinct signals are expected for the quinoline core. The carbon atom directly bonded to the boron (C3) will have a characteristic chemical shift.[12]
-
¹¹B NMR: This technique is specific for boron and is highly valuable for characterizing boronic acids.[8] It can distinguish between the sp²-hybridized trigonal boronic acid (typically δ ~27-30 ppm) and the sp³-hybridized tetrahedral boronate ester or anion (typically δ ~3-9 ppm).[8][13]
Table 2: Expected ¹H and ¹³C NMR Data (Note: Chemical shifts (δ) are predicted based on analogous structures and may vary with solvent and experimental conditions.)
| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Quinoline H/C | 7.5 - 9.2 | 120 - 150 |
| C-Br | - | ~125 |
| C-B | - | ~130 (often broad or unobserved) |
| B(OH)₂ | 4.0 - 6.0 (broad, exchangeable) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.[14] High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for unambiguous formula determination.
A key diagnostic feature in the mass spectrum of (4-Bromoquinolin-3-yl)boronic acid is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and M+2 peak) of roughly equal intensity, separated by two mass units.[12]
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[15] This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.[16][17] Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step.[15] If successful, the resulting crystal structure would confirm the connectivity and conformation of the bromoquinoline ring and the geometry of the boronic acid group.
Reactivity and Applications in Drug Discovery
The dual functionality of (4-Bromoquinolin-3-yl)boronic acid makes it a highly valuable building block.
-
Suzuki-Miyaura Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This allows for the facile formation of a carbon-carbon bond at the 3-position of the quinoline ring, enabling the synthesis of a diverse library of substituted quinolines.
-
Pharmacophore: The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.[5][16] This mechanism is the basis for several approved drugs, including the proteasome inhibitor Bortezomib.[2][18] The quinoline scaffold provides a rigid framework for orienting the boronic acid and other substituents to achieve specific biological targets.[19]
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for the characterization of (4-Bromoquinolin-3-yl)boronic acid, which should be adapted based on available instrumentation and sample characteristics.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Solvation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube. Using methanol can help break up boroxine trimers that may have formed.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time and a larger sample quantity due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use a borosilicate NMR tube if possible to minimize background signals.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[20] Analysis can be performed in both positive and negative ion modes to maximize information.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to acquire the mass spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the theoretical mass and isotopic distribution for the proposed formula (C₉H₇BBrNO₂) and compare it with the experimental data. The difference should be less than 5 ppm. Confirm the presence of the characteristic 1:1 M/M+2 isotopic pattern for bromine.[12]
Conclusion
(4-Bromoquinolin-3-yl)boronic acid is a sophisticated chemical building block with significant potential in medicinal chemistry and organic synthesis. Its key physicochemical properties—Lewis acidity, propensity for Suzuki coupling, and potential for covalent interactions with biological targets—are derived directly from its unique molecular architecture. A thorough characterization, employing a combination of NMR spectroscopy and high-resolution mass spectrometry, is essential to confirm its structure and purity before its application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this versatile compound.
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